molecular formula C15H13N3O3S B2455204 N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-53-1

N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2455204
CAS No.: 851944-53-1
M. Wt: 315.35
InChI Key: KNCKMHDXEZRJDU-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various functional groups attached

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-3-4-12(21-2)11(7-9)17-13(19)10-8-16-15-18(14(10)20)5-6-22-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCKMHDXEZRJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving amidines and β-dicarbonyl compounds.

    Coupling of the Rings: The thiazole and pyrimidine rings are then fused together through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

    Cyclization: Strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidines

    Substitution: Various substituted derivatives

    Cyclization: Fused ring systems

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling pathways. Additionally, the compound’s ability to interact with DNA and RNA can lead to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazolopyrimidine derivatives, such as:

    N-(2-methoxy-5-methylphenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide: This compound has a similar structure but includes a triazole ring instead of a thiazole ring.

    2-phenylamino-pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and show different biological activities.

    4,7-dihydropyrazolo[1,5-a]pyrimidines: These compounds are known for their potential as kinase inhibitors and have different functional groups attached.

The uniqueness of this compound lies in its specific functional groups and the combination of the thiazole and pyrimidine rings, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique structural features contribute to a range of biological activities, including anticancer and antiviral properties. This article provides a comprehensive overview of its biological activity based on diverse sources, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound features a thiazole and pyrimidine ring system fused together, with a carboxamide functional group and a methoxy-substituted aromatic ring. The methoxy and methyl groups enhance its lipophilicity, which is crucial for its biological activity and pharmacokinetic properties.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown:

  • Cytotoxicity : The compound demonstrated high cytotoxicity against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. In vitro studies revealed that it can inhibit cell proliferation effectively while showing lower toxicity towards normal cells .
  • Mechanism of Action : The compound is believed to interact with enzymes or receptors involved in critical biological pathways, potentially leading to the modulation of cell cycle progression and apoptosis. For instance, it has been proposed as a selective positive allosteric modulator of the GluN2A subunit of NMDA receptors, which may influence tumor growth dynamics .

Antiviral Properties

Research has also suggested potential antiviral activity. The compound's structure allows it to interact with viral replication pathways, although specific mechanisms remain under investigation. Early findings indicate that it may inhibit viral entry or replication in vitro.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound in relation to other thiazolopyrimidine derivatives:

Compound Name Structure Features Biological Activity
Thiazolo[3,2-a]pyrimidine derivativesCore structure similar; varying substituentsDiverse biological activities including anticancer and antibacterial effects
Triazolo[4,3-a]pyrimidinesFused ring system with triazole instead of thiazolePotentially different biological profiles

The methoxyphenyl substituent in this compound notably enhances solubility and bioavailability compared to similar compounds, making it a promising candidate for drug development.

Case Studies and Research Findings

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